Bisnoryangonin (CAS 13709-27-8) is a naturally occurring styrylpyrone and a critical biosynthetic intermediate in the production of complex kavalactones and fungal metabolites [1]. Structurally defined as a desmethyl analogue of yangonin, it features a monophenolic pyrone scaffold that distinguishes it from catechol-containing analogs like hispidin [1]. In industrial and academic procurement, bisnoryangonin is primarily sourced as a high-value reference standard for antioxidant assays, a baseline substrate for evaluating type III polyketide synthase (PKS) efficiency in metabolic engineering, and a tunable pre-luciferin for fungal bioluminescence systems[2]. Its well-characterized reactivity and defined physical properties make it an essential analytical benchmark for laboratories optimizing heterologous biosynthesis or developing novel antimicrobial agents [1].
Substituting bisnoryangonin with closely related styrylpyrones, such as hispidin or yangonin, fundamentally alters assay mechanics and biosynthetic pathway outcomes. In bioluminescence applications, replacing bisnoryangonin with hispidin results in a 10-fold increase in maximum luminescence intensity, which can cause signal saturation in assays requiring attenuated reporter outputs [1]. In antioxidant screening, substituting it with hispidin introduces an ortho-dihydroxy (catechol) group that drastically changes the radical scavenging mechanism and oxidation kinetics, invalidating structure-activity relationship (SAR) baselines [2]. Furthermore, in metabolic engineering, bisnoryangonin serves as the specific direct product of p-coumaroyl-CoA condensation by styrylpyrone synthase; using downstream methylated derivatives obscures the rate-limiting steps of the core polyketide synthase activity, preventing accurate quantification of enzyme efficiency [3].
In comparative antimicrobial assays against food-contaminating bacteria (*Bacillus megaterium* and *Microbacterium foliorum*), bisnoryangonin demonstrates superior inhibitory potency compared to the mainstream synthetic food preservative butyl-4-hydroxybenzoate [1].
| Evidence Dimension | Antimicrobial inhibitory activity |
| Target Compound Data | Higher potency than benchmark |
| Comparator Or Baseline | Butyl-4-hydroxybenzoate (Standard preservative) |
| Quantified Difference | Qualitatively more potent in direct screening |
| Conditions | In vitro screening against Bacillus megaterium and Microbacterium foliorum |
Procurement of bisnoryangonin provides a highly active natural-product reference standard for developing alternatives to synthetic parabens in food preservation.
When evaluated for free radical scavenging efficacy using DPPH and ABTS assays, bisnoryangonin exhibits a Trolox Equivalent Antioxidant Capacity (TEAC) that is approximately 3 to 5 times higher than the industry-standard Trolox, performing comparably to synthetic antioxidants like BHA and caffeic acid[1]. While its activity is lower than the catechol-containing analog hispidin, its monophenolic structure provides a distinct calibration point for structure-activity relationship (SAR) studies [1].
| Evidence Dimension | Trolox Equivalent Antioxidant Capacity (TEAC) |
| Target Compound Data | 3–5x higher activity than Trolox |
| Comparator Or Baseline | Trolox (Water-soluble vitamin E analog) |
| Quantified Difference | 300% to 500% greater radical scavenging activity |
| Conditions | DPPH, ABTS, and superoxide radical scavenging assays |
Establishes bisnoryangonin as a high-potency, non-catechol baseline material for standardizing antioxidant and radical-scavenging assays.
Bisnoryangonin functions as a viable pre-luciferin substrate for fungal luciferase systems. When activated by NAD(P)H-dependent hydroxylase, the maximum intensity of sample luminescence generated using bisnoryangonin is approximately 10 times lower than that achieved using hispidin [1].
| Evidence Dimension | Maximum luminescence intensity |
| Target Compound Data | ~10% of hispidin maximum intensity |
| Comparator Or Baseline | Hispidin (Primary fungal pre-luciferin) |
| Quantified Difference | 10-fold lower peak luminescence |
| Conditions | In vitro bioluminescence assay with fungal luciferase and NAD(P)H |
Enables the development of tunable, lower-intensity bioluminescent reporter assays where the extreme signal saturation of hispidin must be avoided.
In engineered *Escherichia coli* systems utilizing a styrylpyrone synthase (SPS) pathway, native SPS with kava 4CL produces bisnoryangonin from p-coumaric acid with HPLC yields of 0.9–3.7 mg/L, establishing a critical baseline for pathway optimization [1]. Advanced engineered variants (e.g., 11-methoxy-bisnoryangonin production) have utilized this structural scaffold to scale titers up to 52.8 mg/L [2], proving bisnoryangonin's utility as a foundational metric for evaluating type III polyketide synthase (PKS) efficiency.
| Evidence Dimension | Heterologous production titer |
| Target Compound Data | 0.9–3.7 mg/L (Baseline bisnoryangonin yield) |
| Comparator Or Baseline | 52.8 mg/L (Optimized methoxy-derivative yield) |
| Quantified Difference | Baseline metric for evaluating >10x pathway optimizations |
| Conditions | E. coli heterologous expression using p-coumaric acid or ferulic acid precursors |
Provides a strictly quantified metabolic baseline for bioengineers optimizing type III PKS pathways and styrylpyrone production.
Due to its 10-fold lower maximum luminescence intensity compared to hispidin, bisnoryangonin is the optimal pre-luciferin substrate for developing attenuated fungal bioluminescence assays where signal saturation must be prevented [1].
As the direct product of p-coumaroyl-CoA and malonyl-CoA condensation, bisnoryangonin is essential for quantifying the baseline catalytic efficiency of engineered type III polyketide synthases (PKS) in heterologous microbial platforms [2].
Exhibiting 3–5 times the radical scavenging capacity of Trolox without relying on a catechol moiety, it serves as a crucial monophenolic control for differentiating the antioxidant mechanisms of complex plant and fungal extracts [3].
Demonstrating superior in vitro inhibitory potency against *Bacillus megaterium* compared to butyl-4-hydroxybenzoate, bisnoryangonin is a high-priority reference compound for formulating and validating natural alternatives to synthetic parabens[4].